3-Benzyl-2,3-dihydro-1,3-oxazol-2-one
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Overview
Description
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that belongs to the oxazolone family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one can be achieved through several methods. One common approach involves the cyclization of N-benzylamino acids with carbonyl compounds under acidic conditions. Another method includes the reaction of benzyl isocyanate with α-hydroxy acids, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,3-oxazol-2-one: Lacks the benzyl group, leading to different reactivity and applications.
3-Benzyl-2,3-dihydro-1,3-thiazol-2-one: Contains a sulfur atom instead of oxygen, resulting in distinct chemical properties.
3-Benzyl-2,3-dihydro-1,3-imidazol-2-one: Features an additional nitrogen atom, affecting its biological activity.
Uniqueness
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific structure, which combines the reactivity of the oxazolone ring with the versatility of the benzyl group. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QFISJXQBMWJORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=COC2=O |
Origin of Product |
United States |
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